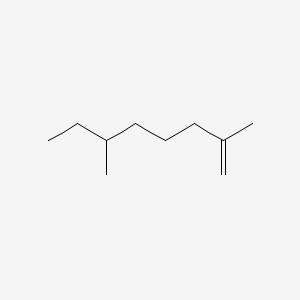

2,6-Dimethyl-1-octene

Description

Significance of Branched Alkenes in Organic Synthesis and Materials Science

Branched alkenes are fundamental building blocks in organic chemistry, valued for their utility in constructing complex molecular architectures. oit.edu Their significance stems from the reactivity of the carbon-carbon double bond, which serves as a handle for a wide array of chemical transformations, most notably addition reactions. oit.edu

In organic synthesis, the hydroboration of alkenes is a cornerstone reaction for producing organoboron compounds, which are versatile intermediates for creating new carbon-carbon bonds, particularly through the Nobel Prize-winning Suzuki–Miyaura coupling. hiroshima-u.ac.jp While the hydroboration of terminal alkenes typically yields linear products, the development of methods for branched-selective hydroboration is a topic of considerable research interest, as it allows for the synthesis of more complex, non-linear structures. hiroshima-u.ac.jpacs.org The ability to control regioselectivity in this manner provides a powerful tool for the shortcut synthesis of biologically active molecules and functional organic materials. hiroshima-u.ac.jp

In materials science, branched alkenes are important as comonomers in polymerization reactions. The incorporation of branched alpha-olefins, such as 1-octene (B94956) derivatives, into polymers like polyethylene (B3416737) can significantly modify the material's properties. acs.org These branches disrupt the regular packing of polymer chains, leading to lower crystallinity and density, which in turn affects physical characteristics like flexibility, toughness, and clarity. The specific structure of the branched alkene can influence its reactivity in polymerization and the final properties of the resulting polymer, making compounds like 2,6-dimethyl-1-octene subjects of interest for developing new materials. acs.org

Research Trajectory and Historical Context of 2,6-Dimethyl-1-octene Investigations

Direct historical research focusing specifically on 2,6-dimethyl-1-octene is not extensively documented in seminal literature. However, the broader class of C10-branched terpene-like structures, including various dimethyl-octene and dimethyl-octane isomers, has been a subject of chemical investigation for many decades.

A notable example from the mid-20th century is the chemical manipulation of related isomers for producing valuable fragrance compounds. A 1959 patent details processes for converting 2,6-dimethyl-7-octene-2-yl compounds into citronellal (B1669106) and hydroxy-citronellal, which are important components in the perfume and soap industries. google.com This highlights a long-standing industrial interest in the synthesis and transformation of the 2,6-dimethyloctene skeleton.

Furthermore, synthetic routes to the saturated analogue, 2,6-dimethyloctane (B150249), have been developed from readily available natural products like geraniol (B1671447). chemicalbook.com These syntheses often proceed through intermediate mixtures that include various dimethyloctene isomers, underscoring the interconnected chemistry of this structural family. chemicalbook.com The trajectory of research suggests that while specific isomers like 2,6-dimethyl-1-octene may not have been the primary historical targets, the overarching goal was to harness the chemical potential of the C10 branched-chain framework for various applications.

Overview of Current Academic Inquiry into 2,6-Dimethyl-1-octene Chemistry

Current academic research continues to explore the utility of the 2,6-dimethyloctene scaffold, often focusing on isomers with specific biological activities or applications as chemical intermediates. While direct studies on 2,6-dimethyl-1-octene are limited, the ongoing work on its close relatives provides insight into the potential areas of interest for this compound.

Research in chemical ecology has identified related structures as crucial signaling molecules. For instance, 2,6-dimethyl-7-octene-1,6-diol has been identified as a component of the sex pheromone in the parasitoid wasp Urolepis rufipes. researchgate.net In another area, the synthesis of diethers of 2,6-dimethyl-2(E)-octene-1,8-diol has been investigated for their potential juvenoid activity, which could have applications in insect pest management. researchgate.net

In the field of polymer chemistry, the demand for high-performance polymers drives research into new monomers. The copolymerization of ethylene (B1197577) with alpha-olefins is a major industrial process, and studies continue to explore how different comonomers affect polymerization kinetics and material properties. acs.orgresearchgate.net The use of phenoxyimine Zr-catalysts in ethylene/1-octene copolymerizations, for example, demonstrates the sophisticated catalyst design being employed to control polymer microstructures. acs.org This line of inquiry is directly relevant to branched alpha-olefins like 2,6-dimethyl-1-octene, which represent potential candidates for creating polymers with tailored characteristics.

Table 2: Research Applications of 2,6-Dimethyloctene Derivatives

| Compound | Area of Research |

|---|---|

| 2,6-dimethyl-7-octene-1,6-diol | Insect Pheromones researchgate.net |

| 2,6-dimethyl-2(E)-octene-1,8-diol diethers | Juvenoid Activity researchgate.net |

| 2,6-dimethyl-7-octene-2-yl derivatives | Precursors to Fragrances (e.g., Citronellal) google.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| 1,3-dichloroacetone |

| 1-octene |

| 2,2-Bis-(chloromethyl)-5,5-dimethyl-1,3-dioxane |

| 2,6-Dimethyl-1,4-dihydropyridine |

| 2,6-Dimethyl-1-octene |

| 2,6-dimethyl-2(E)-octene-1,8-diol |

| 2,6-dimethyl-2-octene (B1618814) |

| 2,6-dimethyl-7-octene-1,6-diol |

| 2,6-dimethyl-7-octene-2-ol |

| 2,6-dimethyloctane |

| 3,7-dimethyloct-2-ene |

| Benzene |

| Citronellal |

| Ethylene |

| Geraniol |

| Hydroxy-citronellal |

| Neopentyl glycol |

| p-toluenesulfonic acid |

| Sodium bicarbonate |

| Toluene |

| Urolepis rufipes |

Structure

3D Structure

Properties

CAS No. |

115800-01-6 |

|---|---|

Molecular Formula |

C10H20 |

Molecular Weight |

140.27 g/mol |

IUPAC Name |

2,6-dimethyloct-1-ene |

InChI |

InChI=1S/C10H20/c1-5-10(4)8-6-7-9(2)3/h10H,2,5-8H2,1,3-4H3 |

InChI Key |

OQYDUZQDNJQPBV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CCCC(=C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,6 Dimethyl 1 Octene and Its Derivatives

Catalytic Approaches to 2,6-Dimethyl-1-octene Synthesis

The synthesis of 2,6-dimethyl-1-octene, a branched aliphatic alkene, is accessible through several catalytic routes. These methods offer pathways to control the structure and, in some cases, the stereochemistry of the final product.

Olefin Dimerization and Oligomerization Strategies

The dimerization and oligomerization of smaller olefins present a direct route to larger, more complex hydrocarbon frameworks. The synthesis of 2,6-dimethyl-1-octene can be envisioned through the codimerization of isobutene and 1-butene. This process is typically facilitated by acid catalysts or transition metal complexes.

Ziegler-Natta catalysts, particularly those based on Group 4 metallocenes like zirconocenes, are effective for the dimerization and oligomerization of α-olefins. mdpi.comrsc.org When activated with a co-catalyst such as methylaluminoxane (B55162) (MAO), zirconocene (B1252598) dichlorides can catalyze the dimerization of α-olefins to form methylenealkanes (vinylidene dimers). mdpi.comresearchgate.net The mechanism generally involves the insertion of an olefin into a zirconium-hydride bond, followed by the insertion of a second olefin molecule and subsequent β-hydride elimination to release the dimeric product and regenerate the catalyst. researchgate.net The nature of the zirconocene complex and the amount of MAO can influence whether dimerization, oligomerization, or polymerization is the dominant pathway. researchgate.net

Solid acid catalysts, such as ion-exchange resins and silica/alumina gels, are also widely used, particularly in industrial settings, for the dimerization of butenes. researchgate.netgoogle.com For instance, the dimerization of isobutene, often in a mixed C4 stream, can be selectively controlled to produce isooctenes. The presence of linear butenes can influence the reaction, leading to the formation of codimers. acs.org The use of polar additives like tert-butyl alcohol (TBA) can enhance the selectivity towards dimer formation by suppressing further oligomerization. psu.edu

| Catalyst System | Olefin(s) | Key Product(s) | Reaction Conditions | Reference |

|---|---|---|---|---|

| (η⁵-C₅H₅)₂ZrCl₂ / MAO | α-Olefins (e.g., 1-octene) | Methylenealkanes (Dimers) | Minimal MAO amounts (10-20 eq.) | mdpi.comresearchgate.net |

| Acid Ion-Exchange Resin (e.g., DH-2) | Isobutene / 1-Butene | C8 Dimers (e.g., Trimethylpentenes) | 2 MPa, with ethanol (B145695) as selectivity enhancer | researchgate.net |

| Silica/Alumina Gel | Isobutene | Di-isobutene (alpha and beta) | 50-150°C, 1-6 atm | google.com |

Transition Metal-Catalyzed Coupling Reactions for Branched Alkene Frameworks

Modern organic synthesis heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon bonds with high precision. Methodologies such as the Suzuki, Negishi, and Stille reactions, predominantly using palladium catalysts, offer a powerful toolkit for constructing complex molecular architectures. eie.grchemie-brunschwig.chchemie-brunschwig.ch

The synthesis of a branched alkene like 2,6-dimethyl-1-octene could hypothetically be achieved via such a cross-coupling strategy. For example, a Negishi coupling could involve the reaction of an organozinc reagent derived from an isobutenyl precursor with a suitable alkyl or alkenyl halide. chemie-brunschwig.chacs.org The advantage of Negishi coupling lies in the high functional group tolerance and reactivity of the organozinc reagents. chemie-brunschwig.chacs.org Similarly, a Suzuki reaction could employ an isobutenyl boronic acid or ester to couple with a haloalkane. These reactions are known for their mild conditions and the low toxicity of the boron-based reagents. chemie-brunschwig.ch While specific literature examples for the synthesis of 2,6-dimethyl-1-octene using these methods are not prominent, the general principles are well-established and provide a viable synthetic route.

Stereoselective Synthesis of 2,6-Dimethyl-1-octene Enantiomers

The presence of a chiral center at the C6 position of 2,6-dimethyl-1-octene means that it can exist as two enantiomers, (R)- and (S)-2,6-dimethyl-1-octene. The synthesis of specific stereoisomers is crucial, particularly for applications in fragrance chemistry and as chiral building blocks.

A viable strategy for the stereoselective synthesis of these enantiomers often starts from readily available chiral precursors from the "chiral pool." (R)- or (S)-citronellol are excellent starting materials for this purpose. tandfonline.comacs.orgresearchgate.net A synthetic approach could involve the protection of the alcohol in citronellol, followed by oxidative cleavage of the double bond to yield a chiral aldehyde. This aldehyde can then be subjected to a Wittig-type reaction to introduce the terminal double bond, followed by deprotection to yield the target enantiomer of 2,6-dimethyl-1-octene.

A key step in another advanced approach involves the Ru-catalyzed asymmetric hydrogenation of an olefinic precursor. acs.org For instance, starting from commercially available (R)- and (S)-β-citronellol, all four stereoisomers of related 2,6-dimethyloctane (B150249) monoterpene chirons have been synthesized. acs.org This key hydrogenation step proceeds under moderate temperature and pressure with low catalyst loadings, demonstrating an efficient method for establishing the stereocenter. acs.org The synthesis of the four stereoisomers of 2,6-dimethyloctane-1,8-dioic acid, a related structure, also commenced from optically active citronellol, highlighting its utility as a versatile chiral starting block. tandfonline.comresearchgate.net

Biocatalytic and Chemoenzymatic Routes to Olefinic Compounds from Renewable Feedstocks

The increasing demand for sustainable chemical processes has spurred research into biocatalytic and chemoenzymatic methods for producing chemicals from renewable resources. Olefinic compounds, traditionally derived from fossil fuels, are a key target for such green chemistry approaches.

Chemoenzymatic strategies have been developed to produce α-olefins like 1-octene (B94956) from carbohydrates. One reported route involves the microbial synthesis of rhamnolipids by organisms such as Pseudomonas putida, followed by a chemical metathesis reaction (ethenolysis) catalyzed by a Grubbs-Hoveyda type catalyst to selectively generate 1-octene. While this specific example yields a linear olefin, the principle of using a biological process to create a lipid precursor from renewable sugars, which is then chemically converted, is broadly applicable. The genetic engineering of microorganisms could potentially tailor the fatty acid biosynthesis pathways to produce branched-chain lipids that could serve as precursors to branched olefins like 2,6-dimethyl-1-octene.

Functionalization and Derivatization of 2,6-Dimethyl-1-octene

The terminal double bond in 2,6-dimethyl-1-octene provides a reactive handle for a variety of functionalization reactions, leading to a range of valuable derivatives. Oxygenated derivatives, in particular, are important in the fragrance and flavor industries.

Synthesis of Oxygenated Derivatives (e.g., 2,6-Dimethyl-2-octanol, 2,6-Dimethyl-3,7-octadiene-2,6-diol)

2,6-Dimethyl-2-octanol: This saturated tertiary alcohol, also known as tetrahydromyrcenol, is a widely used fragrance ingredient. An improved synthesis method for this compound involves the reductive ring-opening of 2-acetenyl-2,6,6-trimethyl-tetrahydropyran. This reaction proceeds with high selectivity and yield, avoiding the formation of undesirable byproducts. The reduction is typically carried out with H₂ gas under pressure in the presence of a transition metal catalyst, such as palladium on carbon (Pd/C).

2,6-Dimethyl-3,7-octadiene-2,6-diol: This monoterpene diol is a natural product found in various plants, including grapes and tea leaves. It is a key intermediate in the oxidative degradation of linalool. Structurally, it possesses two hydroxyl groups and two double bonds. Its synthesis can be achieved through the oxidation of linalool. The diol itself can undergo further chemical transformations, such as oxidation to form ketones or carboxylic acids, and reduction reactions.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| 2,6-Dimethyl-1-octene | C₁₀H₂₀ | 140.27 | 115800-01-6 |

| 2,6-Dimethyl-2-octanol | C₁₀H₂₂O | 158.28 | 18479-57-7 |

| 2,6-Dimethyl-3,7-octadiene-2,6-diol | C₁₀H₁₈O₂ | 170.25 | 51276-34-7 |

| Isobutene | C₄H₈ | 56.11 | 115-11-7 |

| 1-Butene | C₄H₈ | 56.11 | 106-98-9 |

| (R)-Citronellol | C₁₀H₂₀O | 156.27 | 106-22-9 |

| Linalool | C₁₀H₁₈O | 154.25 | 78-70-6 |

Utilization of 2,6-Dimethyl-1-octene as a Chiral Building Block in Complex Molecule Synthesis

The strategic use of small, enantiomerically pure molecules from the "chiral pool" is a cornerstone of modern asymmetric synthesis, enabling the construction of complex chiral molecules with a high degree of stereocontrol. nih.govresearchgate.net Terpenes and their derivatives, abundant in nature, represent a significant portion of this chiral pool. nih.govresearchgate.net Within this context, 2,6-Dimethyl-1-octene and its derivatives, particularly those with defined stereochemistry at the C2 and C6 positions, serve as valuable chiral building blocks. Their utility is prominently demonstrated in the synthesis of insect pheromones, where the precise stereoisomeric structure is often crucial for biological activity.

Acyclic monoterpenes such as citronellal (B1669106) are readily available and serve as versatile starting materials for the synthesis of more complex structures. nih.govgoogle.com The chiral center at C6 of the 2,6-dimethyloctane framework is often derived from enantiomerically enriched (R)- or (S)-citronellal. nih.govdiva-portal.org This approach has been successfully employed in the stereoselective synthesis of all four stereoisomers of 2,6-dimethyl-1-octanol, a direct precursor to 2,6-Dimethyl-1-octene. diva-portal.org

The synthesis of these chiral alcohols begins with the reduction of either (R)- or (S)-citronellal under Huang-Minlon conditions to yield the corresponding (S)- or (R)-2,6-dimethyl-6-octene. diva-portal.org Subsequent transformations allow for the diastereoselective introduction of the second chiral center at C2, leading to the four distinct stereoisomers of 2,6-dimethyl-1-octanol. These enantiomerically pure alcohols can then be readily converted to their corresponding lithiated alkanes, which act as potent nucleophiles in the construction of larger, more complex molecules. diva-portal.org

A notable application of these chiral building blocks is in the synthesis of the sex pheromones of the pine sawfly, Microdiprion pallipes. diva-portal.org The synthesis of the sixteen possible stereoisomers of 3,7,11-trimethyl-2-tridecanol, a component of the pheromone, was achieved by coupling the four stereoisomers of 1-lithio-2,6-dimethyloctane with the two enantiomers of cis-3,4-dimethyl-γ-butyrolactone. diva-portal.org This modular approach underscores the value of the chiral 2,6-dimethyloctane unit in systematically building a library of stereoisomers for biological evaluation.

Similarly, the 2,6-dimethyloctane skeleton is a key structural feature of the copulation release pheromone of the cowpea weevil, Callosobruchus maculatus, which has been identified as 2,6-dimethyloctane-1,8-dioic acid. researchgate.nettandfonline.com The synthesis of the four stereoisomers of this dicarboxylic acid was accomplished starting from optically active citronellol, which served as the source of chirality for the C6 position. researchgate.nettandfonline.com The C2 methyl group was introduced via a diastereoselective Evans alkylation, a reliable method for establishing stereocenters. researchgate.nettandfonline.com The successful synthesis and subsequent analytical separation of these isomers were critical for determining the absolute configuration of the natural pheromone and understanding the structure-activity relationship. researchgate.nettandfonline.com

The following table summarizes the key chiral precursors and the resulting stereoisomers of the 2,6-dimethyloctane core used in the synthesis of these complex molecules.

| Chiral Precursor | Resulting 2,6-Dimethyloctane Stereoisomer | Application |

| (R)-Citronellal | (S)-2,6-Dimethyl-1-octanol | Synthesis of pine sawfly pheromones |

| (S)-Citronellal | (R)-2,6-Dimethyl-1-octanol | Synthesis of pine sawfly pheromones |

| (R)-Citronellol | (2R,6R)-2,6-Dimethyloctane-1,8-dioic acid | Synthesis of cowpea weevil pheromone |

| (R)-Citronellol | (2S,6R)-2,6-Dimethyloctane-1,8-dioic acid | Synthesis of cowpea weevil pheromone |

| (S)-Citronellol | (2S,6S)-2,6-Dimethyloctane-1,8-dioic acid | Synthesis of cowpea weevil pheromone |

| (S)-Citronellol | (2R,6S)-2,6-Dimethyloctane-1,8-dioic acid | Synthesis of cowpea weevil pheromone |

These examples highlight the strategic importance of the chiral 2,6-dimethyloctane framework, accessible from precursors like 2,6-Dimethyl-1-octene, in the asymmetric synthesis of biologically active natural products. The ability to selectively synthesize all possible stereoisomers is a powerful tool for elucidating the specific stereochemical requirements for biological function.

Mechanistic Investigations of 2,6 Dimethyl 1 Octene Reactivity

Catalytic Hydrogenation Studies of 2,6-Dimethyl-1-octene and Related Olefins

The catalytic hydrogenation of alkenes, including sterically hindered olefins like 2,6-dimethyl-1-octene, is a fundamental transformation in organic synthesis. The conversion of the carbon-carbon double bond to a single bond is typically achieved using a catalyst, which can be either homogeneous or heterogeneous.

Kinetic and Mechanistic Analyses of Homogeneous Hydrogenation Systems

Homogeneous hydrogenation catalysts, which are soluble in the reaction medium, offer high selectivity and activity under mild conditions. The kinetics of these reactions are influenced by several factors, including catalyst and substrate concentration, hydrogen pressure, and temperature.

For instance, the nickel-catalyzed hydrogenation of 1-octene (B94956) using nickel(II) acetate (B1210297) and the ligand 1,3-bis(di(o-methoxyphenyl)phosphanyl)propane (o-MeO-dppp) follows a rate law that is first order in catalyst concentration, first order in 1-octene concentration, and first order in hydrogen pressure. researchgate.net In a different system, a rhodium complex used for 1-octene hydrogenation showed that conversion rates increase with higher temperatures and hydrogen pressures. mdpi.com

Cobalt complexes have also emerged as highly active catalysts for the hydrogenation of sterically hindered alkenes. nih.govnih.gov A bis(arylimidazol-2-ylidene)pyridine cobalt methyl complex, for example, effectively hydrogenates trisubstituted alkenes, including a compound structurally similar to 2,6-dimethyl-1-octene, 2,6-dimethyl-2-octene (B1618814). nih.gov The reaction with 2,6-dimethyl-2-octene reached over 95% conversion in 18 hours at 22°C and 4 atm of H₂. nih.gov These findings highlight the potential of first-row transition metals in developing efficient hydrogenation catalysts. nih.gov

Table 1: Homogeneous Hydrogenation of Alkenes

| Catalyst System | Substrate | Conditions | Conversion | Reference |

|---|---|---|---|---|

| Nickel(II) acetate / o-MeO-dppp | 1-Octene | 30–60°C, 30–60 bar H₂ | - | researchgate.net |

| Rhodium complex | 1-Octene | 383 K | 62.5% to n-octane | mdpi.com |

| (iPrCNC)CoCH₃ | 2,6-Dimethyl-2-octene | 22°C, 4 atm H₂ | >95% (18 hr) | nih.gov |

| [SiII(Terp)SiII]Ni(η²-arene) | Alkenes | Room temp, 1 bar H₂ | High TON and TOF | rsc.orgrsc.org |

Heterogeneous Catalysis and Surface Interactions in Alkene Hydrogenation

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants (typically a solid catalyst with liquid or gas reactants), are widely used in industrial processes due to their ease of separation and reusability. libretexts.org The foundational mechanism for the heterogeneous hydrogenation of alkenes is the Horiuti-Polanyi mechanism. researchgate.neted.gov This mechanism involves the following key steps:

Adsorption: The alkene and hydrogen adsorb onto the surface of the metal catalyst.

Hydrogen Dissociation: The H-H bond of hydrogen is broken, forming metal-hydride bonds. researchgate.net

Hydrogen Transfer: Hydrogen atoms are sequentially transferred from the catalyst surface to the carbons of the double bond. researchgate.neted.gov

Desorption: The resulting alkane desorbs from the catalyst surface, freeing up the active site for another catalytic cycle. libretexts.org

The surface chemistry of the catalyst plays a crucial role in its activity and selectivity. acs.org For example, palladium on carbon (Pd/C) is a common heterogeneous catalyst used for hydrogenation. In one instance, a mixture containing 3,7-dimethyloct-2-ene and 2,6-dimethyloctane (B150249) was fully reduced to 2,6-dimethyloctane using a 5% Pd/C catalyst. chemicalbook.com The structure of the catalytic surface and the electronic properties of the metal can be tuned to control selectivity, for instance, in the hydrogenation of molecules with multiple reducible functional groups. acs.org The use of nanoparticles with specific sizes and shapes is one approach to tune the catalyst's surface structure. acs.org

Ligand Design and Structure-Activity Relationships in Hydrogenation Catalysts

In homogeneous catalysis, the ligands coordinated to the metal center are critical in determining the catalyst's performance. appliedcatalysts.combohrium.com The electronic and steric properties of ligands can be fine-tuned to enhance reactivity, selectivity, and stability. appliedcatalysts.com

For base metal catalysts like iron and cobalt, the ligand field plays a significant role. Redox-active ligands can facilitate the two-electron chemistry required for the catalytic cycle. acs.org For example, pyridine(diimine) chelates have been successfully used in iron and cobalt hydrogenation catalysts. nih.govacs.org Replacing the imine donors with N-heterocyclic carbenes (NHCs) in these systems led to a dramatic improvement in activity, enabling the hydrogenation of more challenging tri- and tetrasubstituted alkenes. nih.gov

The development of chiral ligands has been instrumental in asymmetric hydrogenation, allowing for the synthesis of enantiomerically pure compounds. bohrium.com The design of these ligands often involves creating a specific steric and electronic environment around the metal center to control the stereochemical outcome of the reaction.

Olefin Metathesis Reactions Involving 2,6-Dimethyl-1-octene

Olefin metathesis is a powerful reaction that allows for the redistribution of alkene fragments through the cleavage and formation of carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those based on ruthenium and molybdenum. wikipedia.org

Cross-Metathesis and Ring-Opening Metathesis Polymerization Potential

Cross-metathesis (CM) involves the reaction between two different alkenes. The selectivity of a CM reaction is highly dependent on the relative reactivity of the olefin partners and the catalyst used. caltech.eduacs.org Olefins can be categorized based on their tendency to undergo homodimerization. acs.org A selective cross-metathesis can often be achieved by reacting an olefin with high reactivity with one of lower reactivity. acs.org Given its sterically hindered, trisubstituted nature, 2,6-dimethyl-1-octene would be considered a more challenging substrate for metathesis. harvard.edu

Ring-opening metathesis polymerization (ROMP) is a chain-growth polymerization that converts cyclic olefins into unsaturated polymers. researchgate.net While 2,6-dimethyl-1-octene is an acyclic olefin and thus not a direct monomer for ROMP, it could potentially act as a chain transfer agent (CTA). In ROMP, CTAs are used to control the molecular weight of the resulting polymer. tandfonline.comacs.org For example, 1-octene has been used as a chain-transfer agent in the ROMP of norbornene, effectively controlling the polymer's molecular weight. tandfonline.com

Catalyst Systems and Reaction Selectivity in Olefin Metathesis

The choice of catalyst is paramount in achieving the desired outcome in olefin metathesis. harvard.edusigmaaldrich.com Grubbs-type and Hoveyda-Grubbs-type ruthenium catalysts are widely used due to their functional group tolerance and high activity. harvard.edusigmaaldrich.com

The selectivity in cross-metathesis reactions is a significant challenge, as a mixture of homocoupled and heterocoupled products can form. caltech.edu To achieve high selectivity for the desired cross-product, reaction conditions and catalyst choice must be carefully optimized. caltech.edu For sterically hindered alkenes, more specialized catalysts with less sterically demanding ligands may be necessary. sigmaaldrich.com For instance, certain Hoveyda-Grubbs catalysts are effective for reactions involving sterically hindered alkenes due to the reduced steric bulk of their protruding ligands. sigmaaldrich.com

In a study on the cross-metathesis of various terpenes, a diiodo ruthenium olefin metathesis pre-catalyst demonstrated remarkable selectivity for cross-metathesis over the competing ring-closing metathesis, even with sterically demanding substrates. wiley.com This highlights the potential for catalyst design to overcome inherent substrate reactivity biases.

Table 2: Olefin Metathesis Catalyst Generations and Their General Applications

| Catalyst Generation | General Characteristics | Typical Applications | Reference |

|---|---|---|---|

| Grubbs 1st Gen. | Good activity for terminal and strained cyclic olefins. | ROMP, RCM, CM of less hindered olefins. | harvard.edu |

| Grubbs 2nd Gen. | Higher activity, broader substrate scope including less reactive olefins. | RCM, CM of hindered olefins, ethenolysis. | harvard.edusigmaaldrich.com |

| Hoveyda-Grubbs 2nd Gen. | High stability, slower initiation, good for sterically demanding substrates. | RCM, CM, especially where catalyst stability is key. | sigmaaldrich.com |

| Schrock Catalysts | Very high activity, particularly for hindered substrates. | ROMP, CM of challenging olefins. | wikipedia.org |

Electrophilic Addition Reactions to the Alkene Moiety

Hydroboration and hydroformylation represent powerful strategies for the functionalization of alkenes like 2,6-dimethyl-1-octene, enabling the introduction of hydroxyl and formyl groups, respectively. These reactions pave the way for the synthesis of a variety of other organic compounds.

Hydroformylation , also known as the oxo process, introduces a formyl group (-CHO) and a hydrogen atom across the alkene double bond. This reaction is typically catalyzed by transition metal complexes, most commonly of rhodium or cobalt, under pressure with a mixture of carbon monoxide (CO) and hydrogen (H₂), known as syngas. rsc.orgrsc.org The reaction can produce both linear and branched aldehydes. For terminal alkenes like 1-octene, the regioselectivity is a critical factor, with the formation of the linear aldehyde often being the desired outcome. rsc.orgrsc.org Research on the hydroformylation of 1-octene using various catalyst systems has demonstrated that reaction conditions such as temperature, pressure, and ligand design can be tuned to control the ratio of linear to branched products (l/b ratio). rsc.orgrsc.org For example, a polymer-encapsulated cobalt catalyst has shown tunable selectivity for aldehydes or alcohols depending on the reaction temperature. rsc.org At 140°C, it favored the formation of nonanal (B32974) (aldehyde) with 91% selectivity, while at 170°C, it predominantly produced nonanol (alcohol) with 94% selectivity. rsc.org

| Feature | Hydroboration-Oxidation | Hydroformylation |

|---|---|---|

| Reagents | 1. Borane (B79455) (e.g., BH₃·THF) 2. H₂O₂, NaOH | CO, H₂, Transition Metal Catalyst (e.g., Rh, Co complexes) |

| Product | Alcohol | Aldehyde (can be further reduced to alcohol) |

| Regioselectivity | Anti-Markovnikov (hydroxyl on less substituted carbon) libretexts.orgmasterorganicchemistry.com | Typically a mixture of linear and branched aldehydes; selectivity can be controlled rsc.orgrsc.org |

| Stereoselectivity | Syn-addition of H and B masterorganicchemistry.comlibretexts.org | Varies with catalyst and conditions |

The regioselectivity and stereoselectivity of electrophilic additions to 2,6-dimethyl-1-octene are dictated by the reaction mechanism and the steric and electronic properties of the reactants.

Regioselectivity refers to the preference for one direction of bond formation over another, leading to constitutional isomers. In the context of 2,6-dimethyl-1-octene, the key distinction is between Markovnikov and anti-Markovnikov addition. masterorganicchemistry.com

Markovnikov Addition: The electrophile (e.g., H⁺) adds to the carbon atom of the double bond that has more hydrogen atoms (the terminal CH₂ group), and the nucleophile adds to the more substituted carbon (the C2 carbon). This proceeds through the more stable tertiary carbocation intermediate.

Anti-Markovnikov Addition: The electrophile adds to the more substituted carbon, and the nucleophile adds to the less substituted carbon. This is characteristic of hydroboration-oxidation, where the boron atom acts as the electrophile and adds to the terminal carbon, driven by both sterics and electronics. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com Radical additions can also exhibit anti-Markovnikov selectivity. researchgate.net

Stereoselectivity concerns the spatial arrangement of the newly formed bonds. For alkenes, this manifests as syn- or anti-addition. masterorganicchemistry.com

Syn-addition: Both new substituents add to the same face of the double bond. The hydroboration of alkenes is a classic example of a syn-addition, occurring through a concerted four-center transition state. masterorganicchemistry.comlibretexts.org

Anti-addition: The two new substituents add to opposite faces of the double bond. This is common in reactions involving a cyclic intermediate, such as the bromination of an alkene.

For 2,6-dimethyl-1-octene, the steric hindrance caused by the methyl group at the C2 position and the isobutyl group at the C6 position can significantly influence both regioselectivity and stereoselectivity. In hydroboration, the boron reagent will preferentially attack the less hindered terminal carbon, leading to the anti-Markovnikov product, 2,6-dimethyl-1-octanol, upon oxidation. umich.edu The approach of the reagent to either face of the double bond will determine the stereochemistry at the newly formed chiral center (C2), although in this specific case, C2 is not a stereocenter in the product.

In hydroformylation, the regioselectivity is highly dependent on the catalyst system. rsc.org Bulky phosphine (B1218219) ligands on the metal center tend to favor the formation of the linear aldehyde by sterically disfavoring addition at the more substituted internal carbon of the alkene. thegoodscentscompany.com

| Reaction | Regioselectivity | Stereoselectivity | Primary Product |

|---|---|---|---|

| Hydroboration-Oxidation | Anti-Markovnikov libretexts.orgmasterorganicchemistry.com | Syn-addition masterorganicchemistry.com | 2,6-Dimethyl-1-octanol |

| Acid-Catalyzed Hydration | Markovnikov masterorganicchemistry.com | Mixture of syn and anti | 2,6-Dimethyl-2-octanol |

| Hydroformylation (with appropriate ligand) | Linear (Anti-Markovnikov type) rsc.org | Varies | 2,6-Dimethylnonanal |

Oxidation Pathways and Mechanisms of 2,6-Dimethyl-1-octene

The oxidation of 2,6-dimethyl-1-octene can proceed through various pathways, depending on the oxidizing agent and reaction conditions. Common oxidation reactions for alkenes include ozonolysis, epoxidation, and dihydroxylation.

Ozonolysis involves the reaction of the alkene with ozone (O₃), followed by a workup step. This reaction cleaves the double bond. A reductive workup (e.g., with zinc or dimethyl sulfide) of the ozonide intermediate from 2,6-dimethyl-1-octene would yield formaldehyde (B43269) and 2,6-dimethyl-1-heptanal. An oxidative workup (e.g., with hydrogen peroxide) would yield formic acid and 2,6-dimethyl-1-heptanoic acid.

Epoxidation is the formation of an epoxide (a three-membered ring containing an oxygen atom) by reacting the alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). For 2,6-dimethyl-1-octene, this would result in the formation of 2-methyl-2-(4-methylpentyl)oxirane.

Dihydroxylation results in the addition of two hydroxyl groups across the double bond to form a diol. This can be achieved with reagents like osmium tetroxide (OsO₄) for syn-dihydroxylation or through the opening of an epoxide for anti-dihydroxylation. Syn-dihydroxylation of 2,6-dimethyl-1-octene would yield 2,6-dimethyloctane-1,2-diol.

The gas-phase oxidation of alkenes is also of significant interest, particularly in atmospheric chemistry. Reactions with hydroxyl radicals (OH) and ozone can lead to a complex mixture of smaller, oxygenated products. researchgate.net For instance, studies on the related compound geraniol (B1671447) (2,6-dimethyl-2,6-octadien-8-ol) show that reaction with OH radicals leads to the formation of products like acetone (B3395972) and 4-oxopentanal (B105764) through cleavage of the carbon skeleton. researchgate.net A similar fragmentation could be expected for 2,6-dimethyl-1-octene under atmospheric oxidation conditions.

Polymerization and Copolymerization Research of 2,6-Dimethyl-1-octene as a Monomer

2,6-Dimethyl-1-octene, as a substituted α-olefin, can be explored as a monomer in polymerization and copolymerization reactions. The polymerization of α-olefins is a cornerstone of the polymer industry, producing materials with a wide range of properties.

Homopolymerization of 2,6-dimethyl-1-octene would be challenging via traditional radical polymerization due to the stability of the resulting allylic radical, which can lead to chain transfer and the formation of low molecular weight oligomers. However, coordination polymerization using catalysts like Ziegler-Natta or metallocene systems could potentially produce higher molecular weight polymers. The bulky substituents on the monomer would likely result in a polymer with a high glass transition temperature and amorphous character.

Copolymerization offers a more versatile approach to incorporate 2,6-dimethyl-1-octene into polymer chains, modifying the properties of existing polymers. For example, copolymerizing it with a more reactive monomer like ethylene (B1197577) or a polar monomer like vinyl acetate or methyl acrylate (B77674) could introduce branched structures and alter the final polymer's crystallinity, density, and mechanical properties. researchgate.netrsc.orgresearchgate.net

Research has been conducted on the copolymerization of 1-octene with various monomers. For instance, cobalt-mediated radical polymerization has been used to copolymerize 1-octene with vinyl acetate. researchgate.net Similarly, Lewis acid-catalyzed radical copolymerization has been employed to synthesize high molecular weight alternating copolymers of 1-octene and methyl acrylate. rsc.org These methodologies could potentially be adapted for 2,6-dimethyl-1-octene. The incorporation of a bulky, branched comonomer like 2,6-dimethyl-1-octene would be expected to disrupt chain packing and lower the crystallinity of the resulting copolymer. For example, in ethylene/1-octene copolymers, the 1-octene content is a key factor in controlling the density and flexibility of the material. researchgate.net

| Polymerization Type | Potential Catalyst/Initiator | Expected Outcome/Challenges | Relevant Research Context |

|---|---|---|---|

| Radical Polymerization | AIBN, BPO | Likely to produce low molecular weight oligomers due to allylic chain transfer. | General challenge for α-olefins. |

| Coordination Polymerization | Ziegler-Natta, Metallocene catalysts | Potential for high molecular weight polymer; stereochemistry control possible. | Standard for polyolefins like polyethylene (B3416737) and polypropylene. researchgate.net |

| Copolymerization with Ethylene | Metallocene catalysts | Incorporation as a comonomer to produce branched polyethylene with modified properties. | Production of LLDPE with 1-octene. researchgate.netgoogle.com |

| Copolymerization with Polar Monomers | Radical initiators, possibly with Lewis acids or mediating agents (e.g., Cobalt complexes) | Introduction of non-polar, bulky side chains into polar polymers. | Copolymerization of 1-octene with vinyl acetate or acrylates. researchgate.netrsc.org |

Advanced Spectroscopic and Chromatographic Characterization of 2,6 Dimethyl 1 Octene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of 2,6-Dimethyl-1-octene. By analyzing the chemical shifts, signal integrations, and coupling patterns in both ¹H and ¹³C NMR spectra, the connectivity of all atoms in the molecule can be determined.

¹H NMR Spectroscopy provides information about the hydrogen atoms in the molecule. Key expected signals for 2,6-Dimethyl-1-octene include:

Vinyl Protons: Resonances corresponding to the two protons on the C1 double bond (=CH₂). These typically appear in the downfield region of the spectrum.

Allylic Protons: Signals for the protons on the carbon atom adjacent to the double bond.

Methyl Protons: Distinct signals for the two methyl groups at the C2 and C6 positions. The chemical environment of these groups will influence their specific chemical shifts.

Methylene (B1212753) and Methine Protons: A series of overlapping signals corresponding to the remaining CH₂ and CH groups in the octyl chain.

¹³C NMR Spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. nih.gov The spectrum of 2,6-Dimethyl-1-octene would display ten distinct signals, corresponding to each unique carbon atom. researchgate.net The chemical shifts of the olefinic carbons (C1 and C2) are particularly diagnostic, appearing significantly downfield. The DEPT (Distortionless Enhancement by Polarization Transfer) sequence can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the structural assignment. researchgate.net

For stereochemical analysis, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed, especially for more complex or substituted octene derivatives. While 2,6-Dimethyl-1-octene itself is achiral, these methods would be crucial for determining the relative configuration of stereocenters in related chiral compounds. researchgate.net Quantum mechanical calculations of NMR chemical shifts can also be used to compare theoretical and experimental data to confirm stereochemical assignments. researchgate.net

Mass Spectrometry (MS) for Molecular Fragmentation Studies and Isomer Differentiation

Mass Spectrometry (MS) is a vital tool for determining the molecular weight of 2,6-Dimethyl-1-octene and for gaining structural information through the analysis of its fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it becomes a powerful method for identifying and quantifying the compound in complex mixtures. nih.gov

Under electron ionization (EI), 2,6-Dimethyl-1-octene will produce a molecular ion peak (M⁺) corresponding to its molecular weight of 140.27 g/mol . nih.gov The fragmentation of this molecular ion is predictable and provides a unique fingerprint for the molecule. The most common fragmentation pathway for alkenes is allylic cleavage, which involves the breaking of the bond adjacent to the double bond. acs.org This process leads to the formation of stable carbocation fragments.

The mass spectrum of 2,6-Dimethyl-1-octene would be expected to show characteristic fragment ions. While specific data for this exact isomer is not detailed in the provided search results, general principles of alkene fragmentation can be applied. For instance, the loss of a methyl group ([M-15]⁺) or larger alkyl fragments would be anticipated. The differentiation of isomers is possible because different substitution patterns on the octene backbone will lead to distinct fragmentation pathways and, therefore, different relative abundances of fragment ions in the mass spectrum. acs.orgaip.org

Gas Chromatography (GC) for Purity Assessment and Mixture Analysis

Gas Chromatography (GC) is a primary technique for assessing the purity of 2,6-Dimethyl-1-octene and for analyzing its presence in mixtures. nist.gov Due to its volatility, 2,6-Dimethyl-1-octene is well-suited for GC analysis. The compound is introduced into a heated injection port, vaporized, and carried by an inert gas (the mobile phase) through a capillary column containing a stationary phase.

The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a specific set of conditions (e.g., column type, temperature program, and carrier gas flow rate). For 2,6-Dimethyl-1-octene, a standard non-polar column yields a Kovats retention index of 954. nih.gov

By comparing the retention time of a sample to that of a known standard, the presence of 2,6-Dimethyl-1-octene can be confirmed. The area of the chromatographic peak is proportional to the amount of the compound present, allowing for quantitative analysis. Purity is assessed by the presence of a single, sharp peak, with any additional peaks indicating the presence of impurities. GC is also highly effective in separating isomers of octene, which often have slightly different boiling points and interactions with the stationary phase. tesisenred.net Comprehensive two-dimensional gas chromatography (GCxGC) can provide even greater resolving power for complex mixtures of volatile organic compounds. copernicus.org

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that can be applied to the analysis of 2,6-Dimethyl-1-octene, although it is more commonly used for less volatile or thermally sensitive compounds. wikipedia.org HPLC separates components of a mixture based on their interactions with a stationary phase (packed in a column) and a liquid mobile phase. biomedpharmajournal.org

For a non-polar compound like 2,6-Dimethyl-1-octene, reversed-phase HPLC (RP-HPLC) would be the method of choice. wikipedia.org In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. More non-polar compounds will have a stronger interaction with the stationary phase and thus a longer retention time.

HPLC can be used for both qualitative and quantitative analysis. The identity of 2,6-Dimethyl-1-octene can be confirmed by comparing its retention time to a standard, and its concentration can be determined from the peak area. HPLC is particularly useful for separating isomers that may be difficult to resolve by GC. informahealthcare.com The choice of stationary phase, mobile phase composition, and detector (such as a UV detector, as alkenes have weak UV absorbance, or a mass spectrometer) are critical for achieving optimal separation and detection. biomedpharmajournal.org

Hyphenated Analytical Techniques in the Analysis of Octene Derivatives (e.g., GC-MS, HPLC-MS)

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the comprehensive analysis of octene derivatives in complex matrices. ajrconline.orgnih.gov These methods combine the high-resolution separation power of chromatography with the definitive identification capabilities of spectroscopy. chemijournal.com

Gas Chromatography-Mass Spectrometry (GC-MS) is the most common hyphenated technique for the analysis of volatile compounds like 2,6-Dimethyl-1-octene. chemijournal.com As the separated components elute from the GC column, they are directly introduced into the ion source of a mass spectrometer. ijpsjournal.com This allows for the acquisition of a mass spectrum for each chromatographic peak, enabling positive identification of the compounds. GC-MS is widely used for the analysis of essential oils and other natural product extracts that may contain various octene derivatives. researchgate.net

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) combines the separation capabilities of HPLC with the detection power of MS. ajrconline.org This technique is particularly valuable for the analysis of less volatile or thermally labile octene derivatives. The eluent from the HPLC column is passed through an interface that removes the solvent before the analyte enters the mass spectrometer. HPLC-MS and its tandem version, HPLC-MS/MS, provide high sensitivity and selectivity for the analysis of complex mixtures. nih.gov

Other hyphenated techniques that can be applied to the analysis of octene derivatives include Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) , which allows for the direct acquisition of NMR spectra of separated compounds, and High-Performance Liquid Chromatography-Infrared Spectroscopy (HPLC-IR) , which provides information about the functional groups of the eluting peaks. ijpsjournal.comiosrjournals.org

Vibrational Spectroscopy (e.g., Infrared Spectroscopy) for Functional Group Identification

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule. spcmc.ac.in When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrations of its bonds (stretching and bending).

The IR spectrum of 2,6-Dimethyl-1-octene will exhibit characteristic absorption bands that confirm its identity as an alkene. nist.gov Key expected absorptions include:

=C-H Stretch: A peak above 3000 cm⁻¹, typically around 3080 cm⁻¹, is characteristic of the C-H bonds on the sp² hybridized carbons of the double bond. spcmc.ac.inlibretexts.org

C=C Stretch: An absorption in the region of 1640-1680 cm⁻¹ corresponds to the stretching of the carbon-carbon double bond. libretexts.org The spectrum for 1-octene (B94956), a related compound, shows this peak at 1642 cm⁻¹. libretexts.org

=C-H Bend: Out-of-plane bending vibrations for the vinyl group (=CH₂) typically appear as strong bands in the 910-990 cm⁻¹ region. libretexts.org

C-H Stretch (alkane): Absorptions just below 3000 cm⁻¹ arise from the stretching of C-H bonds in the alkyl portions of the molecule. spcmc.ac.in

C-H Bend (alkane): Bending vibrations for the methyl and methylene groups appear in the 1350-1470 cm⁻¹ region. libretexts.org The presence of a gem-dimethyl group may give rise to a characteristic doublet in this region. spcmc.ac.in

The collection of these absorption bands provides a unique spectral "fingerprint" for 2,6-Dimethyl-1-octene, allowing for its identification and differentiation from compounds containing other functional groups. nih.gov

Computational Chemistry and Molecular Modeling of 2,6 Dimethyl 1 Octene Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational quantum chemistry for investigating the electronic structure of molecules. wikipedia.orgnih.gov DFT methods are based on the principle that the energy of a system can be determined from its electron density, offering a balance between computational cost and accuracy that is suitable for molecules the size of 2,6-dimethyl-1-octene. nih.gov

A primary step in a DFT study is the optimization of the molecule's geometry to find its lowest energy structure. From this optimized structure, a wealth of electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, DFT calculations can generate an electrostatic potential (ESP) map, which illustrates the charge distribution across the molecule. For 2,6-dimethyl-1-octene, the ESP map would highlight the electron-rich region of the carbon-carbon double bond, indicating its susceptibility to electrophilic attack. Conceptual DFT also provides a framework for quantifying reactivity through various indices. researchgate.net These descriptors, such as chemical potential, hardness, and electrophilicity, offer a quantitative basis for predicting how the molecule will interact with other reagents. researchgate.net Such calculations are powerful tools for understanding the reactivity of the olefinic protons in conjugated systems and for identifying geometric isomerism. mdpi.com

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates electron-donating ability (nucleophilicity) |

| LUMO Energy | +0.5 eV | Indicates electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap | 6.7 eV | Relates to chemical reactivity and kinetic stability |

| Dipole Moment | ~0.3 D | Measures the overall polarity of the molecule |

| Electrophilicity Index (ω) | ~1.5 eV | Quantifies the global electrophilic nature |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a molecule's minimum-energy state, Molecular Dynamics (MD) simulations offer a dynamic view, tracking the movements of atoms over time. This is particularly important for a flexible molecule like 2,6-dimethyl-1-octene, which can adopt a multitude of shapes, or conformations, due to rotation around its single bonds. libretexts.org Conformational analysis is the study of these different arrangements and their corresponding energy levels. libretexts.org

MD is also a powerful tool for studying intermolecular interactions. nih.gov By simulating 2,6-dimethyl-1-octene in a solvent like tetrahydrofuran (B95107) or a hydrocarbon, one can analyze how the solvent molecules arrange themselves around the solute and calculate interaction energies. acs.orguj.ac.za These simulations are crucial for understanding solubility, aggregation behavior, and how the solvent might influence reaction pathways. nih.govmdpi.com For instance, simulations can reveal whether the branched alkyl chain of 2,6-dimethyl-1-octene prefers to fold in on itself in a polar solvent or extend in a nonpolar one.

| Dihedral Angle (C-C-C-C) | Conformation | Relative Population (%) | Description |

|---|---|---|---|

| C3-C4-C5-C6 | Anti (trans) | ~65% | Lowest energy state with minimal steric hindrance. |

| C3-C4-C5-C6 | Gauche | ~35% | Higher energy state due to steric interaction between alkyl groups. |

| C4-C5-C6-C7 | Anti (trans) | ~70% | Sterically favored conformation for this segment of the chain. |

| C4-C5-C6-C7 | Gauche | ~30% | A less populated, higher-energy conformation. |

Reaction Mechanism Elucidation via Quantum Chemical Calculations

Quantum chemical calculations, predominantly using DFT, are instrumental in mapping the detailed pathways of chemical reactions. For 2,6-dimethyl-1-octene, this involves modeling its transformation into products through reactions such as hydroboration-oxidation, polymerization, or Grignard additions.

To elucidate a reaction mechanism, researchers compute the potential energy surface that connects reactants to products. This involves identifying and calculating the energies of all relevant species along the reaction coordinate, including reactants, intermediates, transition states, and products. The transition state is the highest energy point on the lowest energy path between a reactant and an intermediate or product; its structure and energy are critical for understanding the reaction's kinetics.

For example, in the hydroboration-oxidation of 2,6-dimethyl-1-octene, calculations can model the initial concerted addition of borane (B79455) (BH3) across the double bond. chemistrysteps.comlibretexts.org These calculations would confirm the anti-Markovnikov regioselectivity, where the boron atom adds to the less substituted carbon (C1), and the syn-stereochemistry of the addition. youtube.commasterorganicchemistry.commasterorganicchemistry.com By calculating the activation energy (the energy difference between the reactants and the transition state), the reaction rate can be predicted. Similarly, for a Grignard reaction, DFT can model the coordination of the Grignard reagent to the double bond and the subsequent nucleophilic attack, helping to understand the factors that control stereoselectivity. nih.govnih.govresearchgate.net

| Reaction Step | Parameter | Calculated Value (kcal/mol) | Interpretation |

|---|---|---|---|

| Borane Addition (Anti-Markovnikov) | Activation Free Energy (ΔG‡) | +12.5 | Energy barrier for the rate-determining step. |

| Borane Addition (Markovnikov) | Activation Free Energy (ΔG‡) | +16.0 | Higher energy barrier confirms this pathway is less favorable. |

| Overall Reaction to Alkylborane | Reaction Free Energy (ΔG_rxn) | -25.0 | The formation of the alkylborane intermediate is thermodynamically favorable. |

Computational Design and Screening of Catalysts for 2,6-Dimethyl-1-octene Transformations

The development of new catalysts is often a time-consuming and resource-intensive process. Computational chemistry offers a powerful alternative by enabling the in silico design and screening of catalyst candidates before any experimental work is undertaken. acs.org This approach is highly relevant for transformations involving 2,6-dimethyl-1-octene, such as polymerization, metathesis, or hydrogenation. researchgate.netresearchgate.net

The process typically begins by proposing a library of potential catalysts, for example, a series of zirconocene (B1252598) or ruthenium-based complexes with varying ligand structures. nih.govacs.org Using DFT, the full catalytic cycle for the desired reaction is modeled for each candidate. nih.gov This involves calculating the energies of all intermediates and transition states in the cycle, such as olefin coordination, insertion into the growing polymer chain, and catalyst regeneration. nih.gov

The key performance indicators derived from these calculations are the activation barriers for the rate-determining and selectivity-determining steps. A promising catalyst will exhibit a low activation barrier for the desired reaction pathway while having high barriers for competing, undesired side reactions. rsc.org This computational screening allows researchers to rank the catalyst candidates based on their predicted activity and selectivity, identifying the most promising structures for experimental synthesis and testing. acs.org This rational design strategy significantly accelerates the discovery of new and improved catalysts. acs.org

| Catalyst Candidate | Ligand Type | Calculated Insertion Barrier (kcal/mol) | Predicted Selectivity |

|---|---|---|---|

| Zirconocene A | Unsubstituted Indenyl | 15.2 | Moderate |

| Zirconocene B | Substituted Phenylindenyl | 12.8 | High |

| Titanium Complex C | Diamide | 18.5 | Low |

| Ruthenium Complex D | N-Heterocyclic Carbene | 14.1 | High (for metathesis) |

Artificial Intelligence and Machine Learning Applications in Chemical Synthesis Prediction and Optimization

Second, forward-prediction models can anticipate the major product of a reaction involving 2,6-dimethyl-1-octene as a starting material. nih.gov More advanced models can also predict suitable reaction conditions, such as the optimal catalyst, solvent, and temperature, to maximize the yield of a desired product. nih.govacs.org These models learn complex relationships between reactants, reagents, and reaction outcomes from the training data, enabling them to make accurate predictions without performing explicit quantum chemical calculations. nih.govacs.org

| Catalyst | Solvent | Temperature (°C) | Predicted Yield (%) |

|---|---|---|---|

| Pd(PPh3)4 | Toluene | 80 | 65 |

| Pd(dppf)Cl2 | Dioxane | 80 | 78 |

| Pd(dppf)Cl2 | Dioxane | 100 | 85 |

| Ni(dppe)Cl2 | THF | 60 | 52 |

Environmental Fate and Green Chemistry Principles in 2,6 Dimethyl 1 Octene Research

Photodegradation Pathways and Kinetics of Branched Alkenes in Aquatic and Atmospheric Environments

Once released into the environment, volatile organic compounds (VOCs) like branched alkenes are subject to degradation processes. In the atmosphere, the primary degradation pathway for alkenes is through gas-phase reactions with photochemically generated radicals, principally the hydroxyl (OH) radical during the daytime and the nitrate (B79036) (NO₃) radical at night, as well as reaction with ozone (O₃). acs.org

The reaction of OH radicals with alkenes is a significant atmospheric sink for these compounds. acs.org This reaction typically proceeds via electrophilic addition of the OH radical to the carbon-carbon double bond, forming a hydroxyalkyl radical. This initial step is often the rate-determining one. The rate constants for these reactions are influenced by the structure of the alkene, including the degree and position of alkyl substitution around the double bond. acs.org For branched alkenes like 2,6-dimethyl-1-octene, the rate constant for reaction with OH radicals increases with the size of the alkyl group. acs.org This is attributed to two factors: an increase in H-atom abstraction from the C-H bonds of the alkyl groups and an enhancement of the OH radical addition rate to the double bond. acs.org

Ozonolysis, the reaction with O₃, is another critical atmospheric degradation pathway for alkenes. nih.gov This reaction is known to be a source of HOₓ radicals (like OH) in the troposphere, even in the absence of light. nih.gov The process involves the formation of a highly energetic intermediate, the Criegee intermediate, which can then be collisionally stabilized or undergo unimolecular reactions to produce OH radicals. nih.govosti.gov The yield of OH radicals is highly dependent on the alkene's structure and the ambient pressure. nih.govosti.gov For substituted alkenes, OH yields tend to be high at low pressures but decrease significantly at atmospheric pressure due to collisional stabilization of the Criegee intermediate. nih.gov

Data sourced from a relative rate study of C₆−C₁₄ alkenes. acs.org The indicated errors are two least-squares standard deviations.

Information on the photodegradation of branched alkenes in aquatic environments is less detailed, but similar principles apply, with reactions mediated by photochemically produced reactive species like hydroxyl radicals.

Biodegradation Mechanisms and Microbial Transformations of 2,6-Dimethyl-1-octene

The biodegradation of hydrocarbons by microorganisms is a key process for their removal from the environment. Microorganisms can utilize hydrocarbons as a source of carbon and energy. asm.org The initial step in the aerobic degradation of alkenes often involves an attack on the carbon-carbon double bond by monooxygenase enzymes, which can lead to the formation of epoxides. wur.nlwur.nl These epoxides are then further metabolized. wur.nl Alternatively, for some alkenes, the initial attack can occur elsewhere on the molecule. wur.nl

While many microorganisms are capable of degrading hydrocarbons, the ability to degrade specific branched alkenes can vary. asm.orgmpg.de There is a general consensus that all naturally occurring compounds are biodegradable, though this may require specific conditions or microbial consortia. wur.nl Research on the microbial degradation of acyclic monoterpenes, which are structurally related to 2,6-dimethyl-1-octene, has shown that some bacteria can utilize these compounds under both aerobic and anaerobic conditions. mpg.de However, in a study of Pseudomonas citronellolis, a bacterium known to grow on citronellol, the organism did not show growth on the related compounds 2,6-dimethyloctane (B150249) or 3,7-dimethyl-1-octene (B1361380) under nitrate-reducing (anaerobic) conditions. mpg.de

Under anaerobic conditions, the degradation of unsaturated hydrocarbons is also possible. uni-konstanz.denih.gov For long-chain α-unsaturated hydrocarbons like 1-hexadecene, the proposed initial reaction is hydration of the double bond to form a primary alcohol, which is then degraded via β-oxidation. uni-konstanz.de The degradation of natural rubber, a polymer of isoprene, by certain bacteria yields smaller, branched unsaturated compounds, providing a model for the breakdown of complex branched structures. nih.gov The specific microbial pathways for 2,6-dimethyl-1-octene have not been extensively detailed, but they are presumed to follow these general mechanisms of enzymatic attack on the double bond or the alkyl chain.

Adherence to Green Chemistry Principles in the Synthesis and Application of 2,6-Dimethyl-1-octene

The twelve principles of green chemistry provide a framework for designing chemical products and processes that are more sustainable, reducing or eliminating the use and generation of hazardous substances. acs.orgmlsu.ac.in The production of olefins, a cornerstone of the chemical industry, is an area where these principles are actively being applied. acs.orgdicp.ac.cn

Table based on the 12 Principles of Green Chemistry. acs.orgmlsu.ac.in

Atom economy, a concept developed by Barry Trost, is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.org Traditional olefin production methods like steam cracking, while highly optimized, can be energy-intensive. acs.org Green chemistry seeks to develop alternative routes with higher atom economy. dicp.ac.cn For instance, reactions like catalytic hydrogenation are 100% atom-economical in principle, as all atoms of the reactants (alkene and H₂) are incorporated into the final product. acs.orglibretexts.org In contrast, elimination reactions inherently have lower atom economy as they produce byproducts. The methanol-to-olefins (MTO) process is an important non-petrochemical route where carbon atom economy is a critical metric for evaluating efficiency and minimizing the loss of carbon resources as coke or other byproducts. dicp.ac.cn Minimizing waste is the first principle of green chemistry, and high atom economy is a direct path to achieving that goal. um-palembang.ac.id

The seventh principle of green chemistry advocates for the use of renewable rather than depleting feedstocks. mlsu.ac.in Traditionally, olefins are derived from fossil fuels. researchgate.net A major focus of green chemistry research is the development of pathways to produce olefins from renewable resources such as biomass, biogas, or captured carbon dioxide. rsc.orgresearchgate.net For example, the catalytic conversion of bio-ethanol to olefins is a commercially viable route. researchgate.net Synthesis pathways starting from natural products are also being explored; for instance, 2,6-dimethyloctane has been synthesized via the hydrogenation of geraniol (B1671447), a naturally occurring terpene alcohol. chemicalbook.com This process yields a mixture that includes olefin isomers, demonstrating a potential renewable route. chemicalbook.com

The choice of solvent is also critical. The fifth principle of green chemistry encourages making auxiliary substances like solvents unnecessary or innocuous. mlsu.ac.in Research focuses on replacing traditional volatile organic solvents with safer alternatives like water, supercritical CO₂, or ionic liquids, or developing solvent-free reaction conditions to reduce environmental impact and waste. researchgate.net

Catalysis is a cornerstone of green chemistry, addressed by the ninth principle, which states that catalytic reagents are superior to stoichiometric ones. acs.org Catalysts increase reaction rates, often allow for milder reaction conditions (lower temperature and pressure), and can provide high selectivity for the desired product, thereby minimizing byproducts and simplifying purification. acs.orgfrontiersin.org In olefin production, significant research is dedicated to developing catalysts that can selectively produce a specific isomer, such as light olefins (ethylene, propylene) or a particular long-chain olefin. acs.orgrsc.org For example, modified ZSM-5 zeolites are used to enhance the selectivity for light olefins in the catalytic cracking of hydrocarbons. frontiersin.org

Using catalysts avoids the large amounts of waste generated by stoichiometric reagents, which are consumed in the reaction. acs.orgacs.org For instance, catalytic hydrogenation uses a small amount of a metal catalyst with H₂ gas, which is highly atom-economical, whereas using a stoichiometric reducing agent like sodium borohydride (B1222165) results in inorganic byproducts that must be separated and disposed of. acs.org Cobalt-based catalysts have been developed for the selective reduction of terminal alkynes to alkenes using stoichiometric amounts of a silane (B1218182) reductant, demonstrating precise control over the reaction to avoid over-reduction to the alkane. acs.org This catalytic control enhances efficiency and aligns with the green chemistry goal of waste reduction.

Future Research Directions and Emerging Trends in 2,6 Dimethyl 1 Octene Chemistry

Development of Novel Catalytic Systems for Enhanced Stereoselectivity and Efficiency

The synthesis of precisely structured alkenes such as 2,6-dimethyl-1-octene heavily relies on catalytic processes. The development of new catalysts for alkene reactions is an active and crucial area of research. numberanalytics.com The goal is to achieve higher efficiency and, critically, stereoselectivity, which is paramount for producing specific isomers of chiral molecules like 2,6-dimethyl-1-octene.

Modern catalytic methods often employ transition metal complexes, where the metal center (e.g., Palladium, Rhodium, Nickel, Ruthenium) is tailored by modifying the surrounding ligands. numberanalytics.com Research is focused on designing new ligand scaffolds that can precisely control the reaction environment. For instance, in palladium-catalyzed reactions, which are indispensable tools in organic synthesis, the choice of ligand is critical for achieving high yields and stereoselectivity in the formation of complex molecules. diva-portal.orgrsc.org Similarly, nickel-catalyzed asymmetric borylative coupling of terminal alkenes represents a powerful strategy for creating chiral centers. wiley.com

For the selective production of linear alpha-olefins like 1-octene (B94956), chromium-based catalysts have been a major focus. researchgate.net Research has demonstrated that catalyst systems can be designed to favor the formation of a nine-membered metallacycle, leading to 1-octene, over the seven-membered ring that yields 1-hexene. researchgate.net Future work will likely adapt these principles to control the regioselectivity and stereoselectivity in the synthesis of branched alkenes. The development of novel catalyst systems, including those based on μ-OMs palladium–dimer complexes, aims to overcome limitations of traditional methods like the Heck reaction for constructing diene moieties. mdpi.com

Table 1: Emerging Catalytic Systems for Alkene Synthesis

| Catalyst Type | Metal Center | Key Research Focus | Potential Advantage for 2,6-Dimethyl-1-octene |

|---|---|---|---|

| Ligand-Modified Transition Metals | Pd, Rh, Ni, Cr | Design of chiral ligands to control stereoselectivity. numberanalytics.comwiley.com | High enantiomeric purity of specific stereoisomers. |

| Single-Atom Catalysis | Various | Use of single atoms or clusters for improved activity and selectivity. numberanalytics.com | High efficiency and atom economy. |

| Photoredox Catalysis | Ru, Organic Dyes | Use of visible light to drive radical-based alkene functionalization. rsc.org | Mild reaction conditions and novel reaction pathways. |

Exploration of Bio-Inspired Synthesis and Biocatalytic Transformations

Nature provides a vast blueprint for the synthesis of complex molecules like terpenes. Bio-inspired synthesis aims to mimic these natural processes, often employing radical-based cyclizations that can construct complex polycyclic compounds with complete stereoselectivity in a single step. rsc.org These methods offer an attractive alternative to traditional cationic cyclizations. rsc.org

Biocatalysis, the use of enzymes or whole cells, is another rapidly emerging trend for alkene synthesis. numberanalytics.com This approach offers significant advantages in terms of sustainability and selectivity. Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity, which is difficult to achieve with conventional chemical catalysts. researchgate.net For example, a chemoenzymatic route to produce 1-octene from carbohydrates has been developed, using a whole-cell biocatalyst (Pseudomonas putida) followed by a chemical metathesis step catalyzed by a Grubbs-Hoveyda-type catalyst. mdpi.com This highlights the potential of combining biological and chemical steps to create valuable chemicals from renewable resources. mdpi.com

Enzymes like lipases are highly efficient in catalyzing esterification and can be used in solvent-free, green synthetic methods for producing terpenoid-based monomers. acs.org The use of biocatalysis aligns with the principles of green chemistry by avoiding harsh reagents, metal catalysts, and halogenated solvents. acs.org Future research will likely focus on discovering or engineering enzymes specifically for the synthesis of branched-chain terpenes like 2,6-dimethyl-1-octene from bio-based feedstocks.

Integration of Computational and Experimental Methodologies for Rational Reaction Design

The synergy between computational modeling and experimental work is accelerating the discovery and optimization of chemical reactions. nih.gov Quantum-mechanical methods, such as Density Functional Theory (DFT), allow researchers to model transition states and reaction pathways, providing deep mechanistic insights. rsc.orgchemrxiv.org This understanding is crucial for rationally designing catalysts with desired properties.

A prime example is the computational design of chromium catalysts for selective ethylene (B1197577) oligomerization to produce 1-octene. rsc.org By combining DFT transition-state modeling with machine learning algorithms like random forest regression, researchers identified key catalyst design features (e.g., Cr–N distance, Cr–α distance) that control selectivity. rsc.org This integrated approach allowed for the rapid in-silico design of a new generation of catalysts predicted to give over 95% selectivity for 1-octene. rsc.org

Similarly, bio-inspired strategies are being enhanced with computational tools. The "TeroGen" protocol uses a combination of physically-based simulations and deep learning models to mimic the cyclization and decoration stages of terpenoid biosynthesis. nih.govresearchgate.netchemrxiv.org This not only expands the explorable chemical space of terpenoids but also provides plausible biosynthetic pathways, guiding experimental synthesis. researchgate.netchemrxiv.org Artificial neural networks (ANNs) are also being implemented to model complex reaction kinetics, often with higher accuracy and faster convergence than traditional models. researchgate.net These predictive tools are invaluable for optimizing reaction conditions and scaling up processes.

Table 2: Computational and Experimental Integration Approaches

| Methodology | Application in Alkene Chemistry | Key Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Modeling transition states and reaction mechanisms. rsc.orgchemrxiv.org | Understanding selectivity-determining steps; rational catalyst design. |

| Machine Learning / AI | Identifying key catalyst features from large datasets; predicting reaction outcomes. rsc.orgresearchgate.net | Accelerated discovery of highly selective catalysts; process optimization. |

| Bio-inspired Simulation (e.g., TeroGen) | Exploring chemical space and predicting biosynthetic pathways for terpenoids. nih.govchemrxiv.org | Generation of novel target structures and plausible synthetic routes. |

Sustainable Production Routes and Circular Economy Considerations

There is a growing imperative to develop more sustainable and environmentally friendly methods for producing chemicals. numberanalytics.com This involves a shift away from fossil-based feedstocks towards renewable resources and the adoption of circular economy principles, which aim to minimize waste and maximize resource utilization. chemiehoch3.dewhiterose.ac.uk

For a compound like 2,6-dimethyl-1-octene, sustainable production routes could involve its synthesis from bio-based feedstocks. Terpenoids can be extracted from sources like wood waste and citrus fruits, providing renewable starting materials. acs.org The development of biocatalytic and chemoenzymatic processes, as discussed earlier, is central to this effort, converting biomass into valuable platform chemicals and final products. mdpi.comacs.org

The principles of a circular economy in the chemical industry focus on several key strategies:

Renewable Feedstocks: Substituting petrochemical primary raw materials with bio-based alternatives. chemiehoch3.de

Process Intensification: Designing processes that are smaller, more energy-efficient, and generate less waste. numberanalytics.com

Waste Minimization: Implementing strategies like recycling by-products and using solvent-free processes. numberanalytics.comkeep.eu

Designing for Recirculation: Creating products that can be easily reused or recycled, closing material loops. whiterose.ac.uk

Future research will focus on integrating these principles into the entire life cycle of 2,6-dimethyl-1-octene, from its synthesis using green chemistry to its application in products designed for circularity. This includes developing catalytic systems that use abundant, non-toxic metals and designing processes that utilize CO2 as a carbon source. whiterose.ac.ukkeep.eu

Advanced Analytical Techniques for Real-Time Monitoring and Mechanistic Insights

Progress in chemical synthesis is intrinsically linked to advances in analytical chemistry. To develop and optimize the complex catalytic and biocatalytic reactions for producing 2,6-dimethyl-1-octene, researchers require powerful analytical tools for real-time monitoring and deep mechanistic investigation.